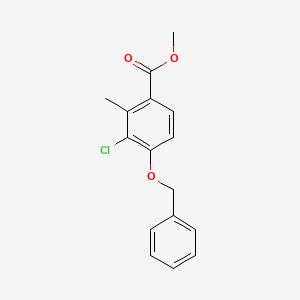

Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate

Description

Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate is a substituted methyl benzoate derivative characterized by a benzyloxy group at the 4-position, a chlorine atom at the 3-position, and a methyl group at the 2-position of the aromatic ring. Its molecular formula is C₁₆H₁₅ClO₃, with a molecular weight of 290.74 g/mol. The compound has been listed in specialty chemical catalogs (e.g., Biopharmacule, CymitQuimica) but is currently marked as a discontinued product in commercial databases, with CAS numbers 106359-89-1 and 2635937-24-3 .

Properties

Molecular Formula |

C16H15ClO3 |

|---|---|

Molecular Weight |

290.74 g/mol |

IUPAC Name |

methyl 3-chloro-2-methyl-4-phenylmethoxybenzoate |

InChI |

InChI=1S/C16H15ClO3/c1-11-13(16(18)19-2)8-9-14(15(11)17)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |

InChI Key |

WZLYMESAQOUTAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate typically involves the esterification of 4-(benzyloxy)-3-chloro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.

Reduction: The chlorine atom can be reduced to form a methyl group, resulting in the formation of a methylated benzoate.

Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products:

Oxidation: Formation of 4-(benzyloxy)-3-chloro-2-methylbenzoic acid.

Reduction: Formation of 4-(benzyloxy)-2,3-dimethylbenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate exerts its effects depends on the specific context of its use. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate can be compared to analogous methyl benzoates and related esters. Below is a detailed analysis:

Substituent Variations in Methyl Benzoates

Key Observations :

- Benzyloxy vs. Smaller Alkoxy Groups : The benzyloxy group enhances lipophilicity and steric bulk compared to ethoxy or methoxy groups, influencing solubility and reactivity in nucleophilic substitutions .

- Methyl Group at C2 : The 2-methyl group introduces steric hindrance, which may slow down reactions at the ester carbonyl (e.g., saponification) relative to unsubstituted methyl benzoates .

Ethyl Ester Analog

Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate (CAS: 916322-80-0) shares identical substituents but replaces the methyl ester with an ethyl group. This modification slightly increases molecular weight (304.77 g/mol) and may alter physical properties such as melting point and solubility in non-polar solvents . Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance, which could be advantageous in controlled-release applications .

Functional Group Comparisons

- Benzyloxy vs. Phenethoxy : In 4-(benzyloxy)-3-phenethoxybenzaldehyde (), the phenethoxy group introduces a longer alkyl chain, reducing crystallinity compared to benzyloxy-substituted benzoates. This highlights the trade-off between flexibility and stability in aromatic ethers .

- Halogen vs. Nitro Groups: Replacing chlorine with nitro (e.g., Methyl 4-amino-3-nitrobenzenecarboxylate) significantly alters electronic properties, increasing reactivity in reduction or coupling reactions .

Biological Activity

Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings, case studies, and a comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Molecular Formula : C16H15ClO3

- Functional Groups : Methyl ester, benzyloxy group, and chloro substituent on the aromatic ring.

This unique combination of functional groups influences its reactivity and interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the benzyloxy group enhances the compound's interaction with microbial targets, potentially modulating enzyme activity or receptor binding. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Similar compounds have demonstrated efficacy against different cancer cell lines. For instance, studies have highlighted that certain derivatives show potent cytotoxic effects in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), with enhanced activity observed when combined with established chemotherapeutic agents like doxorubicin . The mechanism of action may involve apoptosis induction through modulation of signaling pathways related to cell survival and proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity based on substituent variations:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Methyl 4-(benzyloxy)-3-bromo-2-methylbenzoate | Contains a bromo group instead of a chloro group | Enhanced anticancer activity |

| Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate | Contains a fluoro group instead of a chloro group | Moderate antimicrobial properties |

| Methyl 4-(benzyloxy)-2-methylbenzoate | Lacks the chloro substituent on the aromatic ring | Reduced biological activity |

| Methyl 4-hydroxy-3-chloro-2-methylbenzoate | Lacks the benzyloxy group | Variable activity depending on context |

The presence of halogen atoms (Cl, Br) in these compounds often correlates with increased potency against cancer cells due to their electron-withdrawing effects, which can enhance binding affinity to biological targets.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for treating bacterial infections.

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines. The combination treatment with doxorubicin resulted in synergistic effects, enhancing apoptosis rates significantly compared to monotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.